Alpha-Estradiol-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

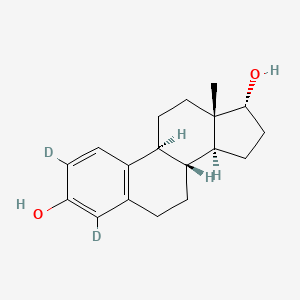

C18H24O2 |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i3D,10D |

InChI Key |

VOXZDWNPVJITMN-BHOSFUFTSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)C(=C1O)[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Alpha-Estradiol-d2: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological context of Alpha-Estradiol-d2. This deuterated analog of the endogenous estrogen, 17α-estradiol, serves as a critical tool in analytical and research settings, particularly in mass spectrometry-based quantification of steroid hormones.

Core Chemical Properties

This compound, also known as 17α-Estradiol-d2, is a stable isotope-labeled version of 17α-estradiol, a minor and weak endogenous steroidal estrogen.[1] The incorporation of two deuterium atoms provides a distinct mass shift, making it an ideal internal standard for precise and accurate quantification of its unlabeled counterpart in complex biological matrices.[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₂D₂O₂ | [3] |

| Molecular Weight | 274.4 g/mol | [3] |

| CAS Number | 81586-94-9 | [4][5] |

| IUPAC Name | (8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | [3] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 176-180 °C (for unlabeled 17α-estradiol) | [7][8] |

| Boiling Point | 445.9 ± 45.0 °C at 760 mmHg (for unlabeled 17α-estradiol) | [7] |

| Density | 1.2 ± 0.1 g/cm³ (for unlabeled 17α-estradiol) | [7] |

| Solubility | Slightly soluble in chloroform and methanol. | |

| Isotopic Purity | ≥98 atom % D | [9] |

Structural Information

| Identifier | String |

| SMILES | [2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C)C(=C1O)[2H] |

| InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i3D,10D |

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below are detailed methodologies for its synthesis and its use in a typical analytical workflow.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from estrone. The following is a representative protocol based on established chemical transformations for deuteration and stereoselective reduction.[10]

1. Deuteration of Estrone:

-

Objective: To introduce deuterium atoms at the C2 and C4 positions of the A-ring of estrone.

-

Procedure:

-

Dissolve estrone in a suitable deuterated solvent, such as deuterated methanol (MeOD), containing a deuterium source like deuterium oxide (D₂O) and a base catalyst (e.g., sodium deuteroxide, NaOD).

-

Heat the mixture under reflux for a sufficient period to allow for electrophilic aromatic substitution, where protons at the activated C2 and C4 positions are exchanged for deuterium atoms.

-

Monitor the reaction progress using techniques like ¹H NMR to observe the disappearance of the corresponding proton signals or by mass spectrometry to confirm the incorporation of deuterium.

-

Upon completion, neutralize the reaction mixture and extract the deuterated estrone using an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography or recrystallization.

-

2. Stereoselective Reduction to 17α-Estradiol-d2:

-

Objective: To reduce the C17 ketone of deuterated estrone to a hydroxyl group with the desired alpha stereochemistry.

-

Procedure:

-

Dissolve the deuterated estrone in an appropriate solvent (e.g., toluene or isopropanol).

-

Add a metal alkoxide catalyst, such as aluminum isopropoxide, for the Meerwein-Ponndorf-Verley reduction.

-

Reflux the reaction mixture. This reduction favors the formation of the thermodynamically more stable 17α-alcohol.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, quench the reaction and extract the this compound.

-

Purify the final product using column chromatography to separate it from any unreacted starting material and the 17β-isomer.

-

Quantification of 17α-Estradiol in Biological Samples using LC-MS/MS

This compound is employed as an internal standard to correct for matrix effects and variations in sample preparation and instrument response in LC-MS/MS assays.[11][12][13]

1. Sample Preparation (Liquid-Liquid Extraction):

-

Objective: To extract 17α-estradiol from a biological matrix (e.g., serum, plasma) and spike it with a known amount of this compound.

-

Procedure:

-

To a known volume of the biological sample (e.g., 500 µL of serum), add a precise amount of this compound solution in a suitable solvent (e.g., methanol).

-

Vortex the sample to ensure thorough mixing.

-

Perform protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.

-

Add an extraction solvent (e.g., methyl tert-butyl ether, MTBE) to the supernatant, vortex vigorously, and centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer containing the steroids to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water) for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Objective: To chromatographically separate 17α-estradiol and this compound and quantify them using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for estrogens.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

17α-Estradiol: Precursor ion (e.g., m/z 271.2) → Product ion(s).

-

This compound: Precursor ion (e.g., m/z 273.2) → Corresponding product ion(s).

-

-

-

Quantification: The concentration of 17α-estradiol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of 17α-estradiol and a fixed concentration of the internal standard.

Biological Role and Signaling Pathways

17α-estradiol is a stereoisomer of the potent estrogen, 17β-estradiol. It is considered a weak estrogen, exhibiting significantly lower binding affinity for the classical estrogen receptors, ERα and ERβ, compared to 17β-estradiol.[1] Despite its weaker activity, 17α-estradiol can still elicit biological responses by activating the same signaling pathways as other estrogens, albeit typically requiring higher concentrations.

The biological effects of estrogens are mediated through two main pathways:

-

Genomic (Nuclear-Initiated) Pathway: This classical pathway involves the binding of estrogen to ERs in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to changes in protein synthesis and cellular function.

-

Non-Genomic (Membrane-Initiated) Pathway: A subpopulation of ERs is located at the plasma membrane. Binding of estrogen to these membrane ERs can rapidly activate intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways. These rapid signaling events can influence various cellular processes, including cell proliferation, migration, and survival, and can also cross-talk with the genomic pathway.

The deuteration of this compound is not expected to significantly alter its biological activity or interaction with these signaling pathways, as the carbon-deuterium bond is chemically very similar to the carbon-proton bond. Its primary utility remains as a chemically identical, but mass-differentiated, internal standard for analytical purposes.

References

- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 2. veeprho.com [veeprho.com]

- 3. 17alpha-Estradiol-2,4-D2 | C18H24O2 | CID 90477423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 17Alpha-Estradiol-2,4-d2 | LGC Standards [lgcstandards.com]

- 5. 17alpha-Estradiol D2 (2,4-D2) | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 17alpha-Estradiol | CAS#:57-91-0 | Chemsrc [chemsrc.com]

- 8. Estradiol | 57-91-0 [chemicalbook.com]

- 9. 17alpha-Estradiol-2,4-d2 | LGC Standards [lgcstandards.com]

- 10. benchchem.com [benchchem.com]

- 11. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synnovis.co.uk [synnovis.co.uk]

- 13. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of Alpha-Estradiol-d2

For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a molecule is paramount for its application in experimental settings and therapeutic development. This guide provides an in-depth overview of Alpha-Estradiol-d2, a deuterated form of the endogenous estrogen, alpha-estradiol.

This compound serves as a valuable tool in various research applications, particularly as an internal standard for quantitative analyses using techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise differentiation from its non-deuterated counterpart in biological matrices.

Physicochemical Characteristics

The core physicochemical properties of Alpha-Estradiol and its deuterated analog are summarized below. It is important to note that while specific experimental data for some properties of the d2 variant may be limited, they are expected to be very similar to the non-deuterated form.

| Property | Alpha-Estradiol | This compound |

| CAS Number | 57-91-0[2][3] | 81586-94-9[4][5][6] |

| Molecular Formula | C₁₈H₂₄O₂[2][3][7] | C₁₈H₂₂D₂O₂[4][6] |

| Molecular Weight | 272.38 g/mol [2][3] | 274.4 g/mol [5] |

| Exact Mass | 272.177630004 Da[7] | 274.190183496 Da[5] |

| Melting Point | 216 - 219 °C[7] | Not explicitly available |

| Boiling Point | 445.9 ± 45.0 °C at 760 mmHg[2][8] | Not explicitly available |

| Solubility | Ethanol: ~2.5 mg/mL[9] DMSO: ~20 mg/mL[9] Dimethyl formamide (DMF): ~20 mg/mL[9] Aqueous Buffers: Sparingly soluble[9][10] | Not explicitly available, but expected to be similar to Alpha-Estradiol |

| Appearance | White with a slight yellow cast powder[2] | Not explicitly available |

Experimental Protocols

The quantification and characterization of this compound, often in conjunction with its endogenous analog, rely on sophisticated analytical techniques. Below are detailed methodologies for common experimental protocols.

LC-MS/MS is a highly sensitive and specific method for the quantification of estradiol and its analogs in biological samples.[11][12][13]

Sample Preparation (from Bovine Serum):

-

Extraction: Analytes are extracted from the serum using an acetate buffer.

-

Purification: The extract is purified using C18 solid-phase extraction (SPE).[11]

Chromatography:

-

Column: C18 liquid chromatography column.[11]

-

Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water, often with additives to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry:

-

Ionization: Heated nebulizer (HN) interface operating in negative ion mode is effective.[11] Other techniques include electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI).[13]

-

Detection: Intact deprotonated molecules ([M-H]⁻) are generated. For Alpha-Estradiol, this is at m/z 271, and for a deuterated internal standard like 17β-estradiol-d3, it is at m/z 274.[11]

-

Derivatization: For enhanced sensitivity, especially for low concentrations, derivatization with reagents like 1,2-dimethylimidazole-5-sulfonyl chloride can be employed.[14]

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of estradiol isomers.[15]

Sample Preparation:

-

Samples are dissolved in a suitable deuterated solvent, such as deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).[7][16]

¹H NMR Spectroscopy:

-

Provides information on the proton environment within the molecule.

-

Frequency: Typically performed at high frequencies, such as 600 MHz, for better resolution.[7]

¹³C NMR Spectroscopy:

-

Provides information on the carbon skeleton of the molecule.

-

Solid-state {¹H}¹³C cross-polarization/magic angle spinning (CP/MAS) NMR can be used to analyze steroidal ring conformations.[15]

2D NMR Spectroscopy:

-

Techniques like ¹H-¹³C HSQC provide correlations between directly bonded protons and carbons, aiding in the complete assignment of the NMR spectra.[7][17]

Biological Activity and Signaling Pathways

Alpha-Estradiol is a stereoisomer of the more potent 17β-Estradiol and is considered a weak estrogen.[8] It also acts as a 5α-reductase inhibitor.[8] Estrogens exert their biological effects primarily through estrogen receptors (ERs), with ERα and ERβ being the most well-characterized.[18][19] The signaling pathways can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway (Classical Pathway):

-

Binding: Estradiol diffuses across the cell membrane and binds to ERs in the cytoplasm or nucleus.[20]

-

Dimerization: Upon ligand binding, the receptor undergoes a conformational change and dimerizes.[20]

-

Translocation: The ligand-receptor complex translocates to the nucleus.

-

DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[18]

-

Transcription Regulation: The binding of the complex to EREs modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.[18]

Non-Genomic Signaling Pathway:

-

A fraction of ERs are localized to the cell membrane.[18]

-

Binding of estradiol to these membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the PI3K and MAPK pathways.[18]

-

These rapid signaling events can influence cellular processes independently of gene transcription.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 5. 17alpha-Estradiol-2,4-D2 | C18H24O2 | CID 90477423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 17alpha-estradiol-2,4-d2 | CAS#:81586-94-9 | Chemsrc [chemsrc.com]

- 7. alpha-Estradiol | C18H24O2 | CID 68570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 17alpha-Estradiol | CAS#:57-91-0 | Chemsrc [chemsrc.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Simultaneous analysis of 17alpha-estradiol and 17beta-estradiol in bovine serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LC-MS analysis of estradiol in human serum and endometrial tissue: Comparison of electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solid-state NMR analysis of steroidal conformation of 17α- and 17β-estradiol in the absence and presence of lipid environment [agris.fao.org]

- 16. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]

- 17. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000151) [hmdb.ca]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]

- 20. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity of Alpha-Estradiol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of Alpha-Estradiol-d2. This deuterated analog of Alpha-Estradiol is a critical tool in various research and development applications, particularly as an internal standard for mass spectrometry-based quantification of the parent compound. Ensuring the isotopic purity of this reagent is paramount for accurate and reproducible results.

Introduction to this compound

This compound is a synthetic version of Alpha-Estradiol where two hydrogen atoms on the aromatic A-ring have been replaced by deuterium atoms. This isotopic labeling makes the molecule heavier than its endogenous counterpart, allowing for its differentiation in mass spectrometry analysis. It is primarily used as an internal standard in analytical and pharmacokinetic studies to improve the accuracy of quantification of Alpha-Estradiol in biological samples.[1]

Synthesis of this compound

The synthesis of this compound typically involves the deuteration of the aromatic ring of a suitable precursor, followed by other necessary chemical transformations. A common method for introducing deuterium into aromatic compounds is through an acid-catalyzed hydrogen-deuterium (H-D) exchange reaction using a deuterium source like heavy water (D₂O).

A plausible synthetic route starts with estrone, which is first deuterated and then stereoselectively reduced to yield this compound.

Experimental Protocol: Synthesis of this compound

-

Deuteration of Estrone:

-

Estrone is dissolved in a deuterated solvent system, such as D₂O with a strong deuterated acid catalyst (e.g., D₂SO₄).

-

The mixture is heated under reflux for a prolonged period to facilitate the electrophilic substitution of hydrogen with deuterium at the ortho and para positions of the phenolic hydroxyl group (C2 and C4).

-

The reaction is monitored by techniques like NMR or MS to determine the extent of deuteration.

-

Upon completion, the deuterated estrone is isolated and purified.

-

-

Stereoselective Reduction of Deuterated Estrone:

-

The resulting deuterated estrone is then reduced to 17α-estradiol-d2. This can be achieved using a reducing agent like sodium borohydride. The reaction conditions are optimized to favor the formation of the 17α-hydroxyl group.

-

The product, this compound, is then purified using techniques such as recrystallization or chromatography to achieve high chemical purity.

-

Isotopic Purity Analysis

The isotopic purity of this compound is a critical parameter that defines the percentage of the material that is the desired d2-labeled compound, as well as the distribution of other isotopic species (isotopologues), such as the unlabeled (d0) and singly labeled (d1) versions. This is typically determined using mass spectrometry and/or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data

The isotopic purity of commercially available this compound is often stated in terms of "atom percent D," which represents the percentage of deuterium at the labeled positions. For example, a purity of 98 atom % D indicates a high level of deuterium incorporation.[2] The distribution of different isotopologues can be quantified to provide a more detailed picture of the isotopic purity.

| Parameter | Typical Specification |

| Chemical Purity | ≥98% |

| Isotopic Purity (Atom % D) | ≥98% |

| Isotopic Distribution | |

| d2 | >95% |

| d1 | <5% |

| d0 | <1% |

Note: The isotopic distribution values are typical estimates and can vary between batches. A certificate of analysis for a specific lot should be consulted for precise data.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of deuterated compounds. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue can be determined.

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS). A C18 reversed-phase column is commonly used with a mobile phase gradient of water and acetonitrile or methanol.

-

Mass Spectrometric Detection:

-

The mass spectrometer is operated in full scan mode to observe the molecular ion cluster of this compound.

-

The theoretical m/z values for the d0, d1, and d2 isotopologues are calculated.

-

The relative intensity of the peaks corresponding to each isotopologue is measured to determine their percentage in the sample.

-

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for assessing isotopic purity. While ¹H NMR can be used to detect the presence of residual protons at the deuterated positions, ²H (deuterium) NMR directly observes the deuterium signal.

-

Sample Preparation: A concentrated solution of this compound is prepared in a suitable non-deuterated solvent (e.g., DMSO or chloroform).

-

¹H NMR Spectroscopy:

-

A standard ¹H NMR spectrum is acquired.

-

The integration of the signals corresponding to the aromatic protons at the C2 and C4 positions is compared to the integration of a non-deuterated proton signal in the molecule (e.g., the C18 methyl group) to quantify the degree of deuteration.

-

-

²H NMR Spectroscopy:

-

A ²H NMR spectrum is acquired. This directly detects the deuterium atoms.

-

The presence of a signal at the chemical shift corresponding to the C2 and C4 positions confirms the location of deuteration. The integral of this signal can be used for quantification relative to a known standard.

-

Conclusion

The isotopic purity of this compound is a critical factor for its reliable use as an internal standard in quantitative analysis. A thorough characterization of its isotopic distribution using techniques like mass spectrometry and NMR spectroscopy is essential. This guide provides the foundational knowledge and experimental frameworks for researchers, scientists, and drug development professionals to understand and assess the isotopic purity of this important analytical reagent. For specific applications, it is always recommended to consult the certificate of analysis provided by the supplier for lot-specific purity data.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Alpha-Estradiol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Alpha-Estradiol-d2, an isotopically labeled form of the endogenous estrogen, 17α-estradiol. Deuterium-labeled steroids are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry. This document details the synthetic pathway, experimental protocols, characterization data, and relevant biological context for this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the deuteration of estrone, followed by the stereoselective reduction of the 17-keto group to the 17α-hydroxyl group.

Synthetic Pathway Overview

The overall synthetic workflow for producing this compound involves two key stages:

-

Deuteration of Estrone: Introduction of deuterium atoms at specific positions on the estrone backbone.

-

Stereoselective Reduction: Conversion of the deuterated estrone to deuterated 17α-estradiol with high stereochemical control.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

1.2.1. Deuteration of Estrone

A common strategy for introducing deuterium into the estradiol scaffold is through the base-catalyzed exchange reaction at the C-16 position of estrone, which is enolizable.[1]

-

Protocol:

-

Dissolve estrone in a deuterated solvent system, such as methanol-d4 (MeOD), containing a base like sodium deuteroxide (NaOD).[1]

-

Stir the reaction mixture at room temperature to facilitate the deuterium exchange at the C-16 position.[1]

-

Monitor the reaction progress by mass spectrometry to determine the extent of deuterium incorporation.[1]

-

Upon completion, neutralize the reaction mixture and extract the deuterated estrone using an appropriate organic solvent.

-

Purify the product by recrystallization or column chromatography.

-

1.2.2. Stereoselective Reduction of Deuterated Estrone to 17α-Estradiol-d2

The reduction of the 17-keto group of deuterated estrone to the 17α-hydroxyl group can be achieved using specific reducing agents and reaction conditions that favor the formation of the alpha epimer.

-

Protocol:

-

Dissolve the deuterated estrone in a suitable solvent, such as toluene or isopropanol.[1]

-

Add a metal alkoxide catalyst, for example, aluminum isopropoxide.[1]

-

Heat the reaction mixture to reflux. This drives the equilibrium towards the thermodynamically more stable 17α-alcohol.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling, quench the reaction and extract the this compound.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product of high purity.

-

Characterization of this compound

Once synthesized, a thorough characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. This typically involves a combination of spectroscopic and chromatographic techniques.

Experimental Workflow for Characterization

Caption: Experimental workflow for the characterization of this compound.

Analytical Data

The following tables summarize the expected analytical data for this compound based on the known data for unlabeled 17α-estradiol and general principles of isotopic labeling.

Table 1: Physical and Chemical Properties

| Property | Value |

| IUPAC Name | (8R,9S,13S,14S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[2] |

| Molecular Formula | C₁₈H₂₂D₂O₂ |

| Molecular Weight | ~274.4 g/mol [3] |

| CAS Number | 81586-94-9[2] |

Table 2: Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | The proton signals corresponding to the deuterated positions (e.g., at C2 and C4) will be absent or significantly reduced in intensity. The remaining proton signals will be consistent with the 17α-estradiol structure. |

| ¹³C NMR | The carbon signals for the deuterated positions will show a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound. |

| Mass Spectrometry | The molecular ion peak will be observed at an m/z corresponding to the mass of the deuterated molecule (e.g., [M-H]⁻ at m/z 273 for a d2-labeled compound). The isotopic enrichment can be determined from the relative intensities of the labeled and unlabeled molecular ions. |

Table 3: Chromatographic Data (Typical)

| Technique | Typical Conditions and Expected Results |

| HPLC | A reversed-phase C18 column with a mobile phase of acetonitrile and water can be used. The purity of this compound is determined by the percentage of the main peak area. |

| GC-MS | After derivatization (e.g., silylation), the compound can be analyzed by GC-MS. The retention time should be very similar to that of unlabeled 17α-estradiol, and the mass spectrum will confirm the identity and deuteration of the molecule. |

Biological Context and Signaling Pathways

17α-estradiol is a naturally occurring stereoisomer of the more potent 17β-estradiol. While it is a weaker estrogen, it still interacts with estrogen receptors (ERs) and can modulate downstream signaling pathways. The primary signaling pathways for estrogens involve both genomic and non-genomic actions.

Estrogen Receptor Signaling

Estrogens exert their effects by binding to estrogen receptors, primarily ERα and ERβ. This binding can lead to:

-

Genomic Signaling: The estrogen-ER complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of target genes. This is a slower, long-term response.[4]

-

Non-Genomic Signaling: Estrogens can also bind to membrane-associated ERs, leading to rapid activation of intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways.[5][6]

Caption: Simplified estrogen signaling pathway.

This compound, being structurally and chemically very similar to 17α-estradiol, is expected to follow these same signaling pathways. Its primary application in research is to act as a tracer or an internal standard to accurately quantify the levels and metabolism of endogenous 17α-estradiol.

References

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. 17alpha-Estradiol-2,4-D2 | C18H24O2 | CID 90477423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

Alpha-Estradiol-d2 (CAS: 81586-94-9): A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on Alpha-Estradiol-d2 (CAS: 81586-94-9), a deuterium-labeled form of the endogenous estrogen, 17α-estradiol. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound in their studies.

Core Compound Specifications

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research.[1] Its deuteration provides a distinct mass shift, enabling precise quantification of its unlabeled counterpart, 17α-estradiol, in complex biological matrices via mass spectrometry.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 81586-94-9 | LGC Standards |

| Molecular Formula | C₁₈H₂₂D₂O₂ | LGC Standards |

| Molecular Weight | 274.39 g/mol | BOC Sciences |

| Appearance | White to Off-White Solid | BOC Sciences, LGC Standards |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | BOC Sciences |

| Storage | Store at room temperature | BOC Sciences |

Table 2: Analytical and Isotopic Data

| Parameter | Specification | Source |

| Purity | ≥98%; 99.75% (HPLC at 202 nm) | BOC Sciences, LGC Standards |

| Isotopic Purity | ≥99% atom D; >95% by NMR | BOC Sciences, LGC Standards |

| Deuterium Incorporation | 2 Deuterium atoms | General knowledge |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of 17α-estradiol and related estrogens in biological samples using isotope dilution mass spectrometry. Below are detailed methodologies representative of key experiments where this compound is employed.

Quantification of 17α-Estradiol in Serum by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 17α-estradiol in serum, using this compound as an internal standard.

2.1.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 500 µL of serum in a glass tube, add 50 µL of a working solution of this compound (internal standard) in methanol.

-

Vortex the sample briefly to ensure thorough mixing.

-

Add 3 mL of methyl tert-butyl ether (MTBE) to the tube.

-

Vortex vigorously for 1 minute to extract the steroids into the organic phase.

-

Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 200 µL of a 1:1 mixture of water and acetonitrile.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[2]

2.1.2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

2.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 17α-estradiol and this compound. For example, for the unlabeled estradiol, a transition of m/z 271 -> [fragment ion] might be monitored, while for the d2-labeled standard, the transition would be m/z 273 -> [corresponding fragment ion].[3]

-

Data Analysis: The concentration of 17α-estradiol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled 17α-estradiol and a constant concentration of this compound.

In Vitro Metabolic Stability Assay

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its potential in vivo clearance. While this compound is the internal standard, this protocol describes the general procedure for evaluating the metabolic stability of a test compound.

2.2.1. Incubation Procedure

-

Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (from human or other species), phosphate buffer (pH 7.4), and the test compound solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding a solution of NADPH.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) containing this compound as the internal standard. This stops the reaction and precipitates the proteins.

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.2.2. Data Analysis

-

Quantify the remaining concentration of the test compound at each time point using LC-MS/MS, with this compound as the internal standard to correct for analytical variability.

-

Plot the natural logarithm of the percentage of the test compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Intrinsic clearance (Clint) can also be calculated from the elimination rate constant and the protein concentration in the incubation.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

17α-estradiol, the parent compound of this compound, is a weak estrogen that can interact with estrogen receptors (ERs) to initiate downstream signaling cascades. These pathways can be broadly categorized into genomic and non-genomic actions.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte (e.g., 17α-estradiol) in a biological sample using an internal standard like this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Alpha-Estradiol-d2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Estradiol-d2, the deuterated form of the natural estrogen 17α-estradiol, is a compound of significant interest in research and drug development. While its primary application lies in pharmacokinetic and metabolic studies as a stable isotope-labeled internal standard, the core mechanism of action resides in its parent compound, 17α-estradiol. This technical guide provides a comprehensive overview of the molecular mechanisms of 17α-estradiol, focusing on its interaction with estrogen receptors and 5α-reductase, and the subsequent downstream signaling pathways. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

17α-estradiol is a stereoisomer of the primary female sex hormone, 17β-estradiol. It is considered a weak estrogen due to its lower binding affinity for estrogen receptors (ERs).[1] Beyond its estrogenic activity, 17α-estradiol has also been identified as an inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). The deuteration of 17α-estradiol to create this compound does not alter its fundamental mechanism of action but provides a valuable tool for researchers. The increased mass of the deuterated molecule allows for its differentiation from the endogenous, non-deuterated form in mass spectrometry-based assays, making it an ideal internal standard for accurate quantification in biological samples.[2]

Core Mechanisms of Action

The biological effects of Alpha-Estradiol are primarily attributed to two key molecular interactions: binding to estrogen receptors and inhibition of 5α-reductase.

Estrogen Receptor Binding and Activation

17α-estradiol binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), albeit with a significantly lower affinity than its potent stereoisomer, 17β-estradiol. This interaction, although weaker, is sufficient to elicit estrogenic responses in certain contexts.

Quantitative Data: Estrogen Receptor Binding Affinity

| Compound | Receptor | Cell Line | Binding Affinity (Kd) | Relative Potency vs. 17β-Estradiol | Reference |

| 17α-Estradiol | Cytosol ER | MCF-7 | 0.7 nM | ~1/10th | [3] |

Note: Data for this compound is not available as its binding affinity is expected to be identical to that of 17α-Estradiol.

Upon binding, the 17α-estradiol-ER complex can translocate to the nucleus and modulate the transcription of estrogen-responsive genes. Studies have shown that 17α-estradiol can induce similar genomic binding and transcriptional activation through ERα as 17β-estradiol, suggesting that despite its lower affinity, it can engage the canonical estrogen signaling pathway.[4][5]

Inhibition of 5α-Reductase

17α-estradiol acts as an inhibitor of 5α-reductase, the enzyme that converts testosterone to dihydrotestosterone (DHT). By reducing DHT levels, 17α-estradiol can modulate androgen-dependent processes. There are two main isoforms of 5α-reductase, type 1 and type 2, and the inhibitory activity of 17α-estradiol may differ between them.

Quantitative Data: 5α-Reductase Inhibition

| Compound | Cell Type | Inhibition of DHT Synthesis (at 100 nM) | Reference |

| 17α-Estradiol | Dermal Papilla Cells | 20% | [6] |

| 17β-Estradiol | Dermal Papilla Cells | 60% | [6] |

Note: Specific IC50 values for 17α-estradiol against 5α-reductase isoforms are not consistently reported in the literature, highlighting an area for further research.

Downstream Signaling Pathways

The binding of 17α-estradiol to estrogen receptors can initiate a cascade of intracellular signaling events. While the downstream effects of 17α-estradiol are not as extensively studied as those of 17β-estradiol, inferences can be drawn from its receptor interactions. The primary signaling pathways associated with estrogen receptor activation are the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) pathways.

However, there is evidence suggesting a divergence in the signaling pathways activated by 17α- and 17β-estradiol. One study indicated that, unlike 17β-estradiol, 17α-estradiol does not activate the Erk-1/-2 pathway.[7][8] This suggests that the downstream consequences of ER activation by 17α-estradiol may be distinct from those of its more potent isomer.

Conversely, other research suggests that the health benefits observed with 17α-estradiol treatment are indeed mediated through ERα, implying an engagement of at least some of the canonical downstream pathways.[4][5] This apparent discrepancy highlights the complexity of 17α-estradiol's pharmacology and underscores the need for further investigation into its specific effects on intracellular signaling cascades in various cell types.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a test compound, such as 17α-estradiol, for estrogen receptors.

Materials:

-

Rat uterine cytosol preparation (source of ERα and ERβ)

-

[³H]-17β-estradiol (radioligand)

-

Test compound (e.g., 17α-estradiol)

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a series of dilutions of the unlabeled test compound.

-

In assay tubes, combine a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound.

-

Include control tubes with only cytosol and radioligand (total binding) and tubes with an excess of unlabeled 17β-estradiol (non-specific binding).

-

Incubate the tubes to allow binding to reach equilibrium.

-

Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5α-Reductase Inhibition Assay

This protocol describes a cell-based assay to measure the inhibitory effect of a compound on 5α-reductase activity.

Materials:

-

Cell line expressing 5α-reductase (e.g., prostate cancer cells like LNCaP or DU-145)

-

Testosterone (substrate)

-

Test compound (e.g., 17α-estradiol)

-

Cell culture medium and supplements

-

LC-MS/MS system for DHT quantification

Procedure:

-

Culture the 5α-reductase-expressing cells to a suitable confluency.

-

Treat the cells with varying concentrations of the test compound for a predetermined period.

-

Add a known concentration of testosterone to the cell culture medium.

-

Incubate for a specific time to allow for the enzymatic conversion of testosterone to DHT.

-

Collect the cell culture medium.

-

Extract the steroids from the medium using an appropriate organic solvent.

-

Quantify the concentration of DHT in the extracts using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition of DHT formation at each concentration of the test compound compared to a vehicle-treated control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Caption: Simplified overview of potential estrogen receptor signaling pathways for 17α-estradiol.

Experimental Workflow: Receptor Binding Assay

Caption: Workflow for a competitive estrogen receptor binding assay.

Logical Relationship: 5α-Reductase Inhibition

Caption: Inhibition of testosterone conversion to DHT by this compound.

Conclusion

This compound serves as an invaluable tool in pharmacokinetic research, while its biological activity is dictated by the parent molecule, 17α-estradiol. The mechanism of action of 17α-estradiol is multifaceted, involving interactions with both estrogen receptors and 5α-reductase. Although it is a weaker estrogen than 17β-estradiol, its ability to bind to ERs and modulate gene expression, coupled with its 5α-reductase inhibitory properties, makes it a compound with a unique pharmacological profile. The precise downstream signaling events following ER binding by 17α-estradiol, particularly concerning the MAPK and PI3K/Akt pathways, require further elucidation to fully understand its cellular effects. This guide provides a foundational understanding of the core mechanisms of this compound, highlighting key data and experimental approaches to aid in future research and development endeavors.

References

- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. 17β-Estradiol Activates HSF1 via MAPK Signaling in ERα-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α | eLife [elifesciences.org]

- 5. Health benefits attributed to 17α-estradiol, a lifespan-extending compound, are mediated through estrogen receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor homolog, GPR30, and occurs via trans-activation of the epidermal growth factor receptor through release of HB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]

Alpha-Estradiol as a 5α-Reductase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-estradiol (17α-estradiol), a stereoisomer of the primary female sex hormone 17β-estradiol, has emerged as a significant modulator of androgen metabolism through its activity as a 5α-reductase inhibitor. This technical guide provides a comprehensive overview of the core scientific principles underlying the action of alpha-estradiol on 5α-reductase, its potential therapeutic applications, and the experimental methodologies used to characterize its inhibitory effects. While quantitative data on the specific inhibitory potency of alpha-estradiol against 5α-reductase is not extensively available in publicly accessible literature, this guide synthesizes the existing qualitative evidence and provides a framework for its further investigation.

Introduction to 5α-Reductase and its Isozymes

5α-reductase is a family of enzymes responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][2] This conversion is a critical step in androgen-mediated physiological and pathophysiological processes. Three isozymes of 5α-reductase have been identified in humans:

-

SRD5A1 (Type 1): Primarily found in the skin (sebaceous glands), liver, and to a lesser extent, the prostate.[3]

-

SRD5A2 (Type 2): Predominantly located in androgen-sensitive tissues such as the prostate, seminal vesicles, epididymis, and hair follicles.[3]

-

SRD5A3 (Type 3): Also involved in steroid metabolism, with its precise role and tissue distribution still under investigation.[2]

The overactivity of 5α-reductase, leading to elevated DHT levels, is implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia (male and female pattern hair loss).[4] Therefore, inhibitors of 5α-reductase are a key therapeutic class for managing these disorders.

Alpha-Estradiol: A Steroidal 5α-Reductase Inhibitor

Alpha-estradiol, also known as alfatradiol, is a naturally occurring stereoisomer of 17β-estradiol.[5] Unlike its beta counterpart, alpha-estradiol exhibits weak estrogenic activity.[5] Its primary pharmacological action of interest in the context of this guide is the inhibition of 5α-reductase.[5][6][7] This property has led to its development and use as a topical treatment for androgenetic alopecia.[7][8]

Mechanism of Action

The primary mechanism by which alpha-estradiol exerts its effects in androgen-dependent tissues is through the competitive inhibition of the 5α-reductase enzyme. By binding to the enzyme, alpha-estradiol prevents the conversion of testosterone to DHT.[6][7] This localized reduction in DHT levels within tissues like the scalp is the basis for its therapeutic use in hair loss.[8]

Some evidence also suggests that alpha-estradiol may have a multi-faceted mechanism of action that extends beyond direct 5α-reductase inhibition:

-

Inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD): This enzyme is involved in the synthesis of testosterone from androstenedione. Inhibition of 17β-HSD would further reduce the substrate available for conversion to DHT.[4][9]

-

Stimulation of Aromatase: Aromatase is the enzyme responsible for converting testosterone to estradiol. By stimulating this enzyme, alpha-estradiol may further decrease local testosterone concentrations.[4][10]

The combined effect of these actions is a significant reduction in the local concentration of potent androgens, thereby mitigating their effects on target tissues.

Quantitative Data on 5α-Reductase Inhibition

| Compound | Target Isozyme(s) | IC50 Value (nM) | Reference(s) |

| Finasteride | SRD5A2 > SRD5A1 | 4.2 (for Type II) | [11] |

| Dutasteride | SRD5A1 and SRD5A2 | 0.0048 µM (rat liver) | [3] |

| 4-MA | SRD5A1 and SRD5A2 | 8.5 | [12] |

| Epristeride | SRD5A2 | - | [13] |

Note: The absence of alpha-estradiol in this table is due to the lack of available quantitative data in the cited literature.

Downstream Signaling Pathways

The inhibition of 5α-reductase by alpha-estradiol initiates a cascade of downstream signaling events, primarily centered around the reduction of DHT and its interaction with the androgen receptor (AR).

By reducing the intracellular concentration of DHT, alpha-estradiol effectively decreases the activation of the androgen receptor. This leads to a downregulation of androgen-responsive genes, which in the context of androgenetic alopecia, translates to a reduction in hair follicle miniaturization and a potential shift towards the anagen (growth) phase of the hair cycle.

Experimental Protocols for Assessing 5α-Reductase Inhibition

The inhibitory activity of alpha-estradiol against 5α-reductase can be determined using various in vitro and cell-based assays. Below are detailed methodologies adapted from established protocols.

In Vitro Biochemical Assay using Rat Liver Microsomes

Objective: To determine the IC50 value of alpha-estradiol for 5α-reductase.

Materials:

-

Rat liver microsomes (as a source of 5α-reductase)

-

Testosterone (substrate)

-

Radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone)

-

NADPH (cofactor)

-

Alpha-estradiol (test compound)

-

Finasteride or Dutasteride (positive control)

-

Phosphate buffer (pH 6.5)

-

Scintillation fluid and counter

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Enzyme Preparation: Prepare a suspension of rat liver microsomes in phosphate buffer.

-

Reaction Mixture: In a series of microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, NADPH, and a mixture of radiolabeled and non-radiolabeled testosterone.

-

Inhibitor Addition: Add varying concentrations of alpha-estradiol (or the positive control) to the respective tubes. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition and Incubation: Initiate the reaction by adding the microsomal enzyme preparation to each tube. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).

-

Steroid Extraction and Separation: Extract the steroids from the aqueous phase. Spot the extracted steroids onto a TLC plate and develop the chromatogram to separate testosterone from its metabolite, DHT.

-

Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of testosterone converted to DHT for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Assay using Transfected Human Embryonic Kidney (HEK293) Cells

This method allows for the assessment of inhibitor activity on specific human 5α-reductase isozymes in a cellular context.

Objective: To determine the inhibitory effect of alpha-estradiol on SRD5A1 and SRD5A2 in a whole-cell system.

Materials:

-

HEK293 cells

-

Expression vectors for human SRD5A1 and SRD5A2

-

Cell culture medium and supplements

-

Transfection reagent

-

Testosterone

-

Alpha-estradiol

-

LC-MS/MS system for steroid analysis

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with the expression vectors for either SRD5A1 or SRD5A2.

-

Inhibitor Treatment: After transfection, treat the cells with varying concentrations of alpha-estradiol.

-

Substrate Addition: Add testosterone to the cell culture medium and incubate for a specific duration.

-

Sample Collection: Collect the cell culture supernatant.

-

Steroid Extraction and Analysis: Extract the steroids from the supernatant and analyze the concentrations of testosterone and DHT using a validated LC-MS/MS method.

-

Data Analysis: Calculate the percentage of inhibition of DHT formation at each concentration of alpha-estradiol and determine the IC50 value.

Clinical Significance and Therapeutic Applications

The primary clinical application of alpha-estradiol as a 5α-reductase inhibitor is in the topical treatment of androgenetic alopecia in both men and women.[7][15] Clinical studies have demonstrated its efficacy in increasing hair count and diameter with a favorable safety profile, characterized by minimal systemic absorption and a low incidence of side effects.[15][16] Its local action on the scalp provides a targeted therapeutic approach, minimizing the systemic side effects associated with oral 5α-reductase inhibitors.[7]

Conclusion

Alpha-estradiol is a recognized inhibitor of 5α-reductase with established therapeutic use in dermatology. Its mechanism of action, centered on the local reduction of DHT, provides a targeted approach for managing androgen-dependent conditions like androgenetic alopecia. While its clinical efficacy and safety in this indication are supported by studies, a significant gap exists in the publicly available scientific literature regarding the specific quantitative inhibitory potency of alpha-estradiol against the different 5α-reductase isozymes. Further research, employing the detailed experimental protocols outlined in this guide, is warranted to fully characterize its biochemical profile and to elucidate its comparative efficacy with other steroidal and non-steroidal inhibitors. Such data would be invaluable for optimizing its therapeutic use and for the development of novel, targeted therapies for androgen-related disorders.

References

- 1. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]

- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. The Efficacy and Safety of 17α-Estradiol (Ell-Cranell® alpha 0.025%) Solution on Female Pattern Hair Loss: Single Center, Open-Label, Non-Comparative, Phase IV Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alfatradiol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Alfatradiol? [synapse.patsnap.com]

- 7. What is Alfatradiol used for? [synapse.patsnap.com]

- 8. growback.co.uk [growback.co.uk]

- 9. growback.co.uk [growback.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. [Effect of estradiol on 5 alpha-reductase activity in osteoblast-like cell (UMR106-01)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. tressless.com [tressless.com]

- 16. Alfatradiol (17α-estradiol) - Longevity Wiki [en.longevitywiki.org]

Technical Guide: Alpha-Estradiol-d2 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A complete, lot-specific Certificate of Analysis (CofA) for Alpha-Estradiol-d2 is typically provided upon purchase and is not consistently available in the public domain. This technical guide has been compiled from publicly accessible data sheets, analytical methods reported in scientific literature for estradiol and its analogs, and general quality control procedures for stable isotope-labeled internal standards. The information presented here is representative and intended for informational purposes. For lot-specific data, always refer to the Certificate of Analysis provided by the manufacturer.

Introduction

This compound, also known as 17α-Estradiol-d2, is the deuterated form of Alpha-Estradiol, a stereoisomer of the primary female sex hormone, 17β-Estradiol. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Alpha-Estradiol and related estrogens in various biological matrices by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Its use is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical data.

This guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis for this compound, aimed at researchers, scientists, and drug development professionals who utilize this standard in their work.

Physicochemical Properties and Specifications

The following tables summarize the general specifications and physicochemical properties of this compound as typically reported by suppliers.

Table 1: General Product Specifications

| Parameter | Specification |

| Product Name | This compound (17α-Estradiol-d2) |

| Synonyms | (17α)-Estra-1,3,5(10)-triene-3,17-diol-d2 |

| CAS Number | 81586-94-9 |

| Unlabeled CAS | 57-91-0 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

Table 2: Chemical and Physical Data

| Parameter | Value |

| Molecular Formula | C₁₈H₂₂D₂O₂ |

| Molecular Weight | 274.41 g/mol |

| Exact Mass | 274.19 g/mol |

| Melting Point | Not typically reported |

| Solubility | Soluble in Methanol, Ethanol, DMSO, DMF |

| Storage | Store at -20°C for long-term stability |

Analytical Data and Experimental Protocols

A Certificate of Analysis for a stable isotope-labeled standard like this compound will include data from several analytical techniques to confirm its identity, purity, and isotopic enrichment. Below are detailed descriptions of the experimental protocols that are commonly employed.

Identity Confirmation

3.1.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to assess its isotopic purity.

-

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)) is typically used.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The sample is infused directly into the mass spectrometer or injected via a liquid chromatography system. Mass spectra are acquired in either positive or negative ion mode. For estradiol and its analogs, negative ion mode is often preferred.

-

Analysis: The acquired spectrum is analyzed for the presence of the molecular ion corresponding to the deuterated compound (e.g., [M-H]⁻ at m/z 273.19). The isotopic distribution is also examined to confirm the presence of the deuterium labels and to estimate the isotopic enrichment.

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are powerful techniques for confirming the chemical structure of the molecule. For a deuterated compound, the absence or significant reduction of signals at the sites of deuteration in the ¹H NMR spectrum provides direct evidence of successful labeling.

-

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Analysis: The chemical shifts, signal multiplicities, and integration values of the observed signals in the ¹H and ¹³C NMR spectra are compared to the expected spectra for Alpha-Estradiol. The absence or reduced intensity of proton signals at the deuterated positions confirms the location of the deuterium labels.

-

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for determining the chemical purity of pharmaceutical standards.

-

Experimental Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., 0.1% formic acid), is used to achieve separation.

-

Detection: The UV absorbance is monitored at a wavelength where the analyte has significant absorbance (e.g., 280 nm).

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

-

Isotopic Purity

The isotopic purity is a critical parameter for an internal standard and is typically determined by mass spectrometry, as described in section 3.1.1. The analysis focuses on the relative intensities of the mass signals for the deuterated and non-deuterated species.

Visualizations

The following diagrams illustrate the chemical structure and a typical analytical workflow for the quality control of this compound.

Caption: Chemical structure of this compound.

Caption: A typical quality control workflow for certifying a batch of this compound.

References

An In-depth Technical Guide to the Solubility of Alpha-Estradiol-d2 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts

Alpha-Estradiol-d2 is a deuterated analog of Alpha-Estradiol, an epimer of the potent estrogen, 17β-Estradiol. While Alpha-Estradiol exhibits weaker estrogenic activity, it is a subject of interest in various research fields, including as a 5α-reductase inhibitor. Understanding its solubility is critical for a range of applications, from in vitro assay development to formulation for preclinical studies.

Quantitative Solubility Data

The following table summarizes the approximate solubility of Alpha-Estradiol in common organic solvents. This data is derived from technical datasheets for the non-deuterated compound and serves as a strong estimate for this compound.

| Solvent | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | ~20[1] |

| Dimethylformamide (DMF) | ~20[1] |

| Ethanol | ~2.5[1] |

| Acetone | Very Soluble[2] |

| Dioxane | Very Soluble[2] |

Note: "Very Soluble" indicates a high degree of solubility, though a precise quantitative value is not specified in the available literature.

For aqueous solutions, Alpha-Estradiol is sparingly soluble. To achieve a concentration of approximately 0.2 mg/mL in a phosphate-buffered saline (PBS, pH 7.2) solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer in a 1:4 ratio of DMSO to PBS.[1]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Below is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., Ethanol, DMSO)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Tightly cap the vial to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for several minutes.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and allow it to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Concentration Determination by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (absorbance vs. concentration).

-

Inject the filtered saturated solution into the HPLC system.

-

Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined from the HPLC analysis represents the solubility of this compound in the chosen solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate key concepts related to the action and analysis of this compound.

Caption: Simplified signaling pathway of estradiol.

Caption: Experimental workflow for solubility determination.

References

Stability of Alpha-Estradiol-d2 in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Alpha-Estradiol-d2 in various solutions. The information presented herein is crucial for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results and pharmaceutical formulations. This guide covers recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is a deuterated form of Alpha-Estradiol, an epimer of the primary female sex hormone, 17β-estradiol. The deuterium labeling at specific positions of the molecule makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantitative analyses. Understanding its stability in solution is paramount for accurate and reproducible experimental outcomes.

Stability and Storage of this compound

The stability of this compound is influenced by several factors, including the solvent, storage temperature, and exposure to light and air. Proper storage is essential to minimize degradation and maintain the integrity of the compound.

Recommended Storage Conditions

Quantitative data on the long-term stability of this compound in various solvents is not extensively available in peer-reviewed literature. However, based on information from commercial suppliers and general knowledge of steroid stability, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration | Additional Notes |

| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. Protect from moisture.[1] |

| 4°C | Up to 2 years | For shorter-term storage. Protect from light and moisture.[1] | |

| In Solvent | -80°C | Up to 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. Use amber vials or protect from light.[1][2] |

| -20°C | Up to 1 month | Suitable for working solutions. Avoid repeated freeze-thaw cycles.[1][2] |

Solubility Data

The choice of solvent is critical for preparing stable stock solutions of this compound.

Table 2: Solubility of Alpha-Estradiol and its Deuterated Analog

| Solvent | Solubility of Alpha-Estradiol | Solubility of this compound | Notes |

| DMSO | ~20 mg/mL | 62.5 mg/mL (with sonication) | Dimethyl sulfoxide is a common solvent for preparing concentrated stock solutions.[3] |

| Ethanol | ~2.5 mg/mL | Not specified | Ethanol is another suitable solvent for stock solutions. |

| Aqueous Buffers | Sparingly soluble | Sparingly soluble | To prepare aqueous solutions, first dissolve in a minimal amount of DMSO or ethanol and then dilute with the aqueous buffer. Aqueous solutions are not recommended for long-term storage.[3] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated, they are expected to be similar to those of unlabeled alpha-estradiol and other related estrogens. The primary degradation routes are likely to be oxidation and photodegradation. The deuterium substitution is not expected to alter the fundamental degradation pathways but may influence the rate of these reactions due to the kinetic isotope effect.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound in solution, a stability-indicating analytical method coupled with forced degradation studies is essential.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is the cornerstone for separating the intact drug from its degradation products.

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method

-

Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of the parent peak from all degradation product peaks.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method.

Protocol 2: Forced Degradation of this compound in Solution

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide and store at room temperature for a specified period.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.